Quercetin 3-robinobioside

Description

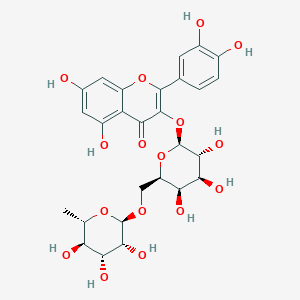

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,23+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGXIBQEEMLURG-IEBISRBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Quercetin 3-robinobioside: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Analysis

This technical guide provides an in-depth exploration of Quercetin 3-robinobioside, a significant flavonoid glycoside. Tailored for researchers, scientists, and professionals in drug development, this document delves into its natural origins, historical discovery, and the scientific methodologies for its isolation and characterization.

Introduction to this compound

This compound is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. It consists of the flavonol quercetin linked to a robinobiose sugar moiety at the 3-hydroxyl position. The unique structural characteristics of this compound contribute to its distinct biological activities, which include antioxidant and potential anti-leukemic properties.[1][2] This guide serves as a critical resource for understanding and harnessing the potential of this bioactive compound.

Section 1: Discovery and Historical Context

The journey to understanding this compound begins with the discovery of its aglycone, quercetin. The first flavonoid, later named quercetin, was isolated in 1814 by the French chemist Michel Eugène Chevreul.[3] The name "quercetin" itself, derived from quercetum (oak forest), was established in 1857.[4]

While a singular, definitive "discovery" of this compound is not pinpointed in historical records, its identification is intrinsically linked to the advancements in phytochemical analysis that allowed for the separation and characterization of various flavonoid glycosides. The "discovery" of this specific glycoside is best understood as its first successful isolation and structural elucidation from a natural source. Early reports identified its presence in plants such as Glycyrrhiza macedonica and Fraxinus americana.[5]

Section 2: Natural Sources of this compound

This compound is distributed across a diverse range of plant species. Its presence is often associated with the leaves, flowers, and fruits, where it likely plays a role in pigmentation and defense against environmental stressors. The table below summarizes some of the prominent natural sources of this compound.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Strychnos variabilis | Loganiaceae | Leaves | [6] |

| Callicarpa bodinieri | Lamiaceae | Herbs | [1][7] |

| Leonurus heterophyllus | Lamiaceae | Aerial parts | [1][2] |

| Glycyrrhiza macedonica | Fabaceae | Not specified | [5] |

| Fraxinus americana | Oleaceae | Not specified | [5] |

| Gloriosa superba 'Passion Flame' | Colchicaceae | Tepals | [8] |

| Mature Fruit Extracts | Various | Fruits | [1] |

Section 3: Methodology for Isolation and Purification

The isolation of this compound from plant matrices is a multi-step process that leverages the principles of chromatography. The following protocol is a generalized yet robust methodology based on established practices for flavonoid glycoside purification.

Experimental Protocol: Extraction and Isolation

Objective: To extract and isolate this compound from a plant source.

Materials:

-

Dried and powdered plant material

-

Solvents: Methanol (or Ethanol), Ethyl Acetate, n-Hexane, Chloroform

-

Silica gel (for column chromatography)

-

Thin Layer Chromatography (TLC) plates (silica gel G)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Extraction:

-

The dried, powdered plant material is subjected to Soxhlet extraction or maceration with methanol or ethanol. This initial extraction aims to capture a broad range of phytochemicals, including flavonoid glycosides.[9]

-

The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

-

-

Solvent Partitioning (Fractionation):

-

The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

This compound, being a moderately polar glycoside, is typically enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.

-

The column is eluted with a gradient of a non-polar solvent (e.g., chloroform or hexane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity is gradually increased to separate compounds based on their affinity for the stationary phase.[10]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. A suitable solvent system for TLC, such as chloroform:methanol or ethyl acetate:formic acid:water, is used for developing the plates.[11] Spots can be visualized under UV light or by spraying with a suitable reagent.

-

-

Purification:

-

Fractions containing this compound, as identified by TLC, are pooled and concentrated.

-

Further purification can be achieved through repeated column chromatography or by using techniques like preparative High-Performance Liquid Chromatography (HPLC) for higher purity.[12]

-

Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nutralliance.com [nutralliance.com]

- 4. Quercetin - Wikipedia [en.wikipedia.org]

- 5. This compound | C27H30O16 | CID 10371536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rjptonline.org [rjptonline.org]

- 8. Isolation of Quercetin from Rubus fruticosus, Their Concentration through NF/RO Membranes, and Recovery through Carbon Nanocomposite. A Pilot Plant Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijemh.com [ijemh.com]

- 12. Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isolation and Characterization of Quercetin 3-robinobioside

This guide provides a comprehensive, technically-grounded framework for the successful isolation, purification, and structural elucidation of Quercetin 3-robinobioside. Tailored for researchers, natural product chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying scientific principles and rationale that govern methodological choices. Our approach emphasizes a self-validating workflow, from initial extraction to final spectroscopic confirmation, ensuring the integrity and reproducibility of the results.

Introduction: The Significance of this compound

This compound is a flavonoid glycoside, a class of natural compounds renowned for their diverse biological activities.[1][2] Structurally, it consists of the well-known flavonol aglycone, quercetin, attached to the disaccharide robinobiose (L-rhamnosyl-α-(1→6)-D-galactose) at the 3-hydroxyl position.[3] This compound has been identified in various plant species, including Glycyrrhiza macedonica and Fraxinus americana.[3] The presence of the sugar moiety significantly influences the compound's solubility, stability, and bioavailability, making its accurate isolation and characterization a critical first step in exploring its therapeutic potential, which may include antioxidant and cytotoxic activities.[2][]

This guide details a robust, multi-step strategy designed to yield high-purity this compound and unambiguously confirm its molecular structure.

Part 1: A Strategic Workflow for Isolation and Purification

The successful isolation of a target glycoside from a complex plant matrix requires a systematic approach that progressively enriches the target compound while removing impurities. The causality behind this workflow is to leverage the compound's physicochemical properties—primarily polarity—at each stage.

Step 1: Extraction and Preliminary Fractionation

The initial extraction aims to liberate the target compounds from the plant matrix. A polar solvent is chosen to match the polarity of the glycoside.

Protocol:

-

Preparation: Air-dry and finely powder the source plant material (e.g., 500 g).[5]

-

Extraction: Macerate the powder in 80% aqueous methanol (3 x 5 L, 24 hours each) at room temperature. The use of aqueous methanol is strategic; it is polar enough to extract glycosides while leaving behind highly nonpolar lipids and chlorophylls.[6][7]

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a concentrated aqueous suspension.

-

Fractionation: Perform liquid-liquid partitioning of the aqueous suspension sequentially with n-hexane and then ethyl acetate. Discard the n-hexane fraction (removes nonpolar compounds). Collect the ethyl acetate fraction, which will be enriched with moderately polar flavonoid glycosides.[8][9]

-

Drying: Evaporate the ethyl acetate fraction to dryness to yield a crude glycoside-rich extract.

Step 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is the cornerstone of this purification strategy. As a liquid-liquid partition technique, it circumvents the issue of irreversible adsorption of polar compounds onto solid stationary phases like silica gel, leading to higher recovery rates.[8][10] The key to a successful HSCCC separation is the selection of an appropriate two-phase solvent system.

Protocol:

-

Solvent System Selection: A common system for flavonoid glycosides is n-hexane-ethyl acetate-methanol-water.[8][11] The optimal ratio must be determined empirically to achieve a suitable partition coefficient (K) for the target compound, typically between 0.5 and 2.0.

-

HSCCC Operation:

-

Prepare and thoroughly equilibrate the chosen two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water at 0.7:4:0.8:4, v/v/v/v).[8]

-

Fill the HSCCC coil with the stationary phase (typically the more polar lower phase).

-

Dissolve the crude extract (e.g., 200 mg) in a small volume of the biphasic solvent mixture and inject it into the system.

-

Pump the mobile phase (typically the less polar upper phase) through the system at a constant flow rate (e.g., 1.5-2.0 mL/min) while rotating the coil at high speed (e.g., 800 rpm).

-

-

Fraction Collection: Continuously monitor the effluent with a UV detector (at ~254 nm and 350 nm) and collect fractions.

-

Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target compound.

Step 3: Preparative HPLC (Final Polishing)

Fractions from HSCCC containing the target compound may still have minor impurities. Preparative HPLC is employed as a final, high-resolution step to achieve >95% purity.

Protocol:

-

Column and Mobile Phase: Use a C18 reversed-phase column. The mobile phase is typically a gradient of methanol or acetonitrile in water (often with 0.1% formic acid to improve peak shape).

-

Purification: Pool the enriched fractions from HSCCC, concentrate, and inject onto the preparative HPLC system.

-

Collection: Collect the peak corresponding to this compound based on its retention time, which can be predetermined using an analytical run.

-

Final Step: Evaporate the solvent from the collected fraction to yield the pure compound. Verify the final purity using analytical HPLC.[9][12]

Part 2: Unambiguous Structural Characterization

Once isolated, the compound's identity must be confirmed through a combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle.

UV-Vis Spectroscopy

This rapid technique confirms the general class of the compound. Flavonols like quercetin exhibit two characteristic absorption maxima.[13][14]

-

Band I: Arises from the cinnamoyl system (B-ring and C-ring), typically observed between 350-385 nm.

-

Band II: From the benzoyl system (A-ring), observed around 250-270 nm.[13][14]

-

Significance: The exact positions of these bands confirm the presence of a flavonol skeleton. The use of shift reagents can further probe the hydroxyl substitution pattern on the quercetin aglycone.[13]

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the elemental composition and observing fragmentation patterns that reveal structural components.

-

Method: Electrospray ionization (ESI) in negative ion mode is highly effective for flavonoids.

-

Expected Data:

-

Molecular Ion: For this compound (C₂₇H₃₀O₁₆), the expected high-resolution mass for the deprotonated molecule [M-H]⁻ is m/z 609.1462.[3]

-

MS/MS Fragmentation: Tandem mass spectrometry of the m/z 609 ion is diagnostic. A characteristic loss of the robinobiose moiety (308 Da) will produce a major fragment ion at m/z 301.0354, corresponding to the quercetin aglycone [Quercetin-H]⁻.[15] This fragmentation definitively shows the masses of the sugar and aglycone components.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for complete structure elucidation, providing unambiguous evidence of atom connectivity and stereochemistry. The sample is typically dissolved in a deuterated solvent like DMSO-d₆ or Methanol-d₄.

-

¹H NMR: Reveals the proton environment. Key signals include:

-

Aglycone: A characteristic set of aromatic protons for the A- and B-rings of quercetin. For example, two meta-coupled doublets for H-6 and H-8 on the A-ring, and an ABX system for H-2', H-5', and H-6' on the B-ring.[16][17]

-

Sugars: Two anomeric protons (one for galactose, one for rhamnose) in the 4.5-5.5 ppm region, along with a complex region of overlapping sugar protons and a characteristic methyl doublet for the rhamnose unit around 1.0-1.2 ppm.[18]

-

-

¹³C NMR: Confirms the carbon skeleton. Expect 27 distinct carbon signals corresponding to the 15 carbons of the quercetin aglycone and the 12 carbons of the robinobiose moiety.[18]

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential to assemble the structure.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for identifying the glycosidic linkage. A correlation will be observed between the anomeric proton of the galactose unit and the C-3 carbon of the quercetin aglycone (around 134 ppm), confirming the attachment point. Further HMBC correlations will establish the (1→6) linkage between the galactose and rhamnose units.

-

Part 3: Data Summary Tables

For clarity and comparative ease, key analytical data should be tabulated.

Table 1: Representative Chromatographic Conditions

| Parameter | HSCCC | Preparative HPLC | Analytical HPLC |

|---|---|---|---|

| Stationary Phase | Liquid (e.g., lower phase of solvent system) | C18, 10 µm | C18, 5 µm |

| Mobile Phase | Liquid (e.g., upper phase of solvent system) | Acetonitrile/Water + 0.1% Formic Acid (Gradient) | Acetonitrile/Water + 0.1% Formic Acid (Gradient) |

| Flow Rate | 2.0 mL/min | 10-20 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254/350 nm | DAD (Diode Array Detector) |

Table 2: Key HRMS and ¹H NMR Data for this compound

| Data Type | Observation | Interpretation |

|---|---|---|

| HRMS [M-H]⁻ | m/z 609.1462 | Corresponds to C₂₇H₂₉O₁₆⁻ (Molecular Formula: C₂₇H₃₀O₁₆) |

| MS/MS Fragment | m/z 301.0354 | Loss of 308.11 Da, corresponds to [Quercetin-H]⁻ |

| ¹H NMR (Aromatic) | δ 6.2-7.8 ppm | Signals characteristic of the quercetin aglycone[17] |

| ¹H NMR (Anomeric) | ~δ 5.4 ppm (d) | Anomeric proton of galactose linked to quercetin |

| ¹H NMR (Anomeric) | ~δ 4.5 ppm (d) | Anomeric proton of terminal rhamnose |

| ¹H NMR (Methyl) | ~δ 1.1 ppm (d) | Methyl group of the rhamnose sugar unit[18] |

Conclusion

The isolation and characterization of this compound is a multi-faceted process that relies on a logical progression of chromatographic separation and spectroscopic analysis. The described workflow, centered on the highly efficient HSCCC technique and validated by comprehensive HRMS and NMR data, provides a reliable and reproducible path to obtaining this bioactive flavonoid in high purity. This foundational work is essential for enabling further investigation into its pharmacological properties and potential applications in drug development and nutraceuticals.

References

-

Activity-Guided Isolation and Purification of Three Flavonoid Glycosides from Neo-Taraxacum siphonanthum by High-Speed Counter-Current Chromatography. (n.d.). Taylor & Francis. [Link]

-

Wolfender, J. L., et al. (2009). Isolation and purification of three flavonoid glycosides from the leaves of Nelumbo nucifera (Lotus) by high-speed counter-current chromatography. PubMed. [Link]

-

Zhang, Y., et al. (2013). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guava by High-Speed Counter-Current Chromatography (HSCCC). National Center for Biotechnology Information. [Link]

-

Gautam, V., & Karkhal, K. (2017). Insight Into the Structure Elucidation of Flavonoids Through UV-Visible Spectral Analysis of Quercetin Derivatives Using Shift Reagents. Nepalese Chemical Society. [Link]

-

Wolfender, J. L., et al. (2009). Isolation and purification of three flavonoid glycosides from the leaves of Nelumbo nucifera (Lotus) by high-speed counter-current chromatography. PubMed. [Link]

-

Zhang, Y., et al. (2013). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). ResearchGate. [Link]

-

A review of the application of spectroscopy to flavonoids from medicine and food homology materials. (2022). MDPI. [Link]

-

Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. (2024). Natural Volatiles & Essential Oils. [Link]

-

Flavonols and flavonoids: UV spectroscopic analysis. (2016). Wiley Analytical Science. [Link]

-

This compound. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

Mass spectra data for quercetin 3-O-(2″-rhamnosyl)-robinobioside (2) showing (a) MS, (b) MS 2 [M-H] − , and (c)-(f) various MS 3 [(M-H)→609] − . (2021). ResearchGate. [Link]

-

Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2011). ResearchGate. [Link]

-

¹H-NMR spectral information of Quercetin-3-O-robinobioside. (n.d.). ResearchGate. [Link]

-

Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves. (2020). SpringerLink. [Link]

-

Ma, X., et al. (2005). Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography. PubMed. [Link]

-

Khan, M., et al. (2020). Isolation of Quercetin from Rubus fruticosus, Their Concentration through NF/RO Membranes, and Recovery through Carbon Nanocomposite. A Pilot Plant Study. National Center for Biotechnology Information. [Link]

-

1 H (600 MHz, CD 3 OD) and 13 C NMR (150 MHz, CD 3 OD) data of quercetin-3-O -β -D-glucopyranoside (5a) and quercetin-3-O -β -D-galactopyranoside (5b). (n.d.). ResearchGate. [Link]

-

Promising bioactive properties of quercetin for potential food applications and health benefits: A review. (2022). Frontiers in Nutrition. [Link]

-

Razavi, S. F. (2026). Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. Advanced Journal of Chemistry, Section A. [Link]

-

Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity. (2024). IMR Press. [Link]

-

Quercetin: A Bioactive Compound Imparting Cardiovascular and Neuroprotective Benefits: Scope for Exploring Fresh Produce, Their Wastes, and By-Products. (2022). MDPI. [Link]

-

Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity. (2024). PubMed. [Link]

-

Norliza, A., et al. (2018). Liquid chromatography tandem mass spectrometry for the detection and validation of quercetin-3-O-rutinoside and myricetin from fractionated Labisia pumila var. Alata. ResearchGate. [Link]

-

UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. (2013). Agilent Technologies. [Link]

-

Desai, S., et al. (2016). Isolation and Analytical Method Development of Flavonol Glycoside, Quercetin-3-O-β-D-Glucoside: A Review. ResearchGate. [Link]

-

Multi-Omics Analysis Provides Insights into Developmental Tepal Coloration in Gloriosa superba 'Passion Flame'. (2023). MDPI. [Link]

-

Quantitative HPLC analysis of quercetin-3-O-gentiobioside and myricetin in RO and DL. (n.d.). ResearchGate. [Link]

Sources

- 1. Frontiers | Promising bioactive properties of quercetin for potential food applications and health benefits: A review [frontiersin.org]

- 2. Quercetin: A Bioactive Compound Imparting Cardiovascular and Neuroprotective Benefits: Scope for Exploring Fresh Produce, Their Wastes, and By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C27H30O16 | CID 10371536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. imrpress.com [imrpress.com]

- 7. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and purification of three flavonoid glycosides from the leaves of Nelumbo nucifera (Lotus) by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. nepjol.info [nepjol.info]

- 14. nveo.org [nveo.org]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. NMR Spectrum of Quercetin | Thermo Fisher Scientific - CL [thermofisher.com]

- 18. ajchem-a.com [ajchem-a.com]

"Biosynthesis pathway of Quercetin 3-robinobioside in plants"

An In-Depth Technical Guide to the Biosynthesis of Quercetin 3-robinobioside in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

Flavonoids represent a vast class of plant secondary metabolites, with quercetin being one of the most ubiquitous and extensively studied flavonols. In nature, flavonoids rarely exist as free aglycones; they are typically found in their glycosylated forms. Glycosylation, the enzymatic attachment of sugar moieties, significantly enhances the solubility, stability, and bioavailability of these compounds, thereby modifying their biological activity.[1][2] this compound is a specific glycoside where a disaccharide, robinobiose (6-O-α-L-rhamnopyranosyl-β-D-galactopyranose), is attached to the 3-hydroxyl group of the quercetin aglycone. This compound has been identified in various plant species and contributes to their chemical diversity and potential therapeutic properties.

This guide provides a detailed technical overview of the biosynthetic pathway of this compound, from the foundational phenylpropanoid pathway to the specific sequential glycosylation steps. It is designed to offer researchers and drug development professionals a comprehensive understanding of the enzymatic machinery involved, the rationale behind experimental characterization, and robust protocols for studying this pathway.

Part 1: The Core Biosynthetic Pathway to the Quercetin Aglycone

The journey to this compound begins with the general phenylpropanoid pathway, a metabolic route common to all higher plants for the synthesis of thousands of phenolic compounds.[3] The pathway starts with the amino acid L-phenylalanine.

The key enzymatic steps leading to the formation of the quercetin aglycone are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): This is the first committed enzyme of the flavonoid pathway. It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[3]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone into the flavanone (2S)-naringenin.

-

Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates (2S)-naringenin at the 3-position to produce dihydrokaempferol (DHK).

-

Flavonoid 3'-Hydroxylase (F3'H): Another cytochrome P450 enzyme that hydroxylates DHK at the 3'-position of the B-ring to yield dihydroquercetin (DHQ).

-

Flavonol Synthase (FLS): A dioxygenase that introduces a double bond between C2 and C3 of the C-ring of DHQ, converting it into the flavonol quercetin.[4]

Part 2: Sequential Glycosylation - The Formation of the Robinobioside Moiety

The synthesis of this compound from the quercetin aglycone is not a single-step reaction. The attachment of a disaccharide is accomplished through a sequential process involving two distinct UDP-dependent glycosyltransferases (UGTs). This stepwise approach is a common strategy in plants for building complex glycosides and diversifying their secondary metabolites. The process requires two activated sugar donors: UDP-galactose and UDP-rhamnose.

Step 1: 3-O-Galactosylation of Quercetin

The first crucial step is the regiospecific transfer of a galactose moiety from UDP-galactose to the 3-hydroxyl group of quercetin. This reaction is catalyzed by a Flavonol 3-O-galactosyltransferase (F3GalT) .

Enzyme: Flavonol 3-O-galactosyltransferase (EC 2.4.1.-) Acceptor: Quercetin Donor: UDP-galactose Product: Quercetin 3-O-galactoside

The specificity of this enzyme is critical. It must recognize the flavonol backbone and selectively catalyze glycosylation at the 3-position, which is a common site for modification on flavonols. Several such enzymes have been characterized in plants. For instance, a highly specific F3GalTase was identified in the pollen of Petunia hybrida, which exclusively uses UDP-galactose and flavonols as substrates.[5] Similarly, a UDP:flavonoid 3-O-glycosyltransferase from mango (Mangifera indica), MiUFGalT3, was shown to have significant galactosylation activity towards quercetin.[6] In Morella rubra, the enzyme MrUGT78W1 was identified as a functional flavonol 3-O-galactosyltransferase responsible for the synthesis of quercetin 3-O-galactoside.[1][7]

Step 2: Rhamnosylation of Quercetin 3-O-galactoside

Once Quercetin 3-O-galactoside is formed, it becomes the substrate for a second UGT. This enzyme, a flavonoid 3-O-galactoside: 1→6 rhamnosyltransferase , transfers a rhamnose unit from UDP-rhamnose to the 6-hydroxyl group of the galactose moiety.

Enzyme: Flavonoid 3-O-galactoside rhamnosyltransferase (EC 2.4.1.-) Acceptor: Quercetin 3-O-galactoside Donor: UDP-rhamnose Product: Quercetin 3-O-(6-O-α-L-rhamnopyranosyl)-β-D-galactopyranoside (this compound)

This type of "sugar-on-sugar" glycosylation is catalyzed by branch-forming glycosyltransferases. While the specific enzyme for this exact reaction on a quercetin 3-O-galactoside backbone is not yet universally characterized across all species, the principle is well-established. For example, a flavonol 3-O-rhamnosyltransferase (HmF3RT) was identified in Hypericum monogynum that transfers rhamnose to the 3-OH position of flavonols.[8] More analogously, a xylosyltransferase from Epimedium pubescens has been shown to add xylose to the 2"-hydroxyl of a rhamnose moiety already attached to a flavonol, demonstrating the capability of UGTs to modify existing sugar chains.[9]

Part 3: Methodologies for Pathway Characterization

Elucidating the function of the UGTs involved in this pathway requires a combination of molecular biology, biochemistry, and analytical chemistry. The trustworthiness of these protocols lies in their self-validating nature: the heterologously expressed protein must show the specific catalytic activity, and the product must be rigorously identified.

Experimental Workflow Overview

The overall workflow involves identifying candidate UGT genes, expressing the encoded proteins, performing enzymatic assays, and analyzing the products.

Protocol 1: Heterologous Expression and Purification of a Candidate UGT

The choice of E. coli as an expression system is driven by its rapid growth, low cost, and well-established genetic tools. This allows for the production of large quantities of the enzyme for biochemical characterization.[10][11]

-

Gene Synthesis and Cloning: Synthesize the codon-optimized open reading frame (ORF) of the candidate UGT gene. Clone the ORF into an expression vector (e.g., pET-28a) containing an N-terminal His6-tag for purification.

-

Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow a 5 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic (e.g., kanamycin).

-

Inoculate 1 L of LB medium with the starter culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

-

Continue incubation for 16-20 hours at 18°C with shaking. This lower temperature is crucial for improving the solubility of the expressed plant protein.

-

-

Cell Lysis: Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C). Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Purification:

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE. The protein concentration can be determined using a Bradford assay.

Protocol 2: In Vitro UGT Enzyme Activity Assay

This assay is the core of the functional characterization, directly testing the catalytic activity of the purified enzyme.[1][12]

-

Reaction Mixture Preparation: Prepare a standard reaction mixture in a total volume of 100 µL.

-

10 µL of 10x reaction buffer (e.g., 1 M Tris-HCl, pH 7.5).

-

2 µL of purified UGT enzyme (approx. 1-2 µg).

-

10 µL of acceptor substrate (e.g., 10 mM Quercetin dissolved in DMSO, final concentration 1 mM).

-

10 µL of sugar donor (e.g., 10 mM UDP-galactose or UDP-rhamnose in water, final concentration 1 mM).

-

Make up to 100 µL with sterile deionized water.

-

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes. The optimal temperature and incubation time may need to be determined empirically.[13]

-

Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of ice-cold methanol. This precipitates the enzyme and halts the reaction.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction at 14,000 x g for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

-

Controls: Always include negative controls:

-

A reaction without the enzyme to check for non-enzymatic conversion.

-

A reaction without the UDP-sugar donor to confirm the product is sugar-dependent.

-

A reaction with heat-denatured enzyme.

-

Protocol 3: Product Identification by HPLC and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) is used to separate the product from the substrate and other reaction components. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides definitive structural confirmation.[14][15][16]

-

HPLC Separation:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Gradient Example: Start with 5% B, ramp to 95% B over 30 minutes, hold for 5 minutes, and return to 5% B to re-equilibrate.

-

Detection: Monitor at 350 nm, a characteristic absorbance maximum for quercetin and its glycosides.

-

Analysis: Compare the retention time of the product peak in the enzymatic reaction with that of an authentic standard, if available. The formation of a new peak with a shorter retention time than the aglycone (due to increased polarity) is indicative of glycosylation.

-

-

LC-MS/MS Confirmation:

-

The sample is analyzed using an LC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[14][17]

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for flavonoids.

-

MS Scan: The mass of the product should correspond to the expected mass of the glycosylated quercetin (e.g., Quercetin [302 Da] + Galactose [162 Da] = Quercetin 3-O-galactoside [464 Da]).

-

MS/MS Fragmentation: Fragment the parent ion of the product. The fragmentation pattern should show a characteristic loss of the sugar moiety, resulting in a fragment ion with the mass of the quercetin aglycone (m/z 301 in negative mode). This confirms the identity of both the aglycone and the attached sugar.[14]

-

Part 4: Quantitative Analysis and Enzyme Kinetics

Understanding the kinetic properties of the UGTs provides insight into their efficiency and substrate preference, which is crucial for applications in metabolic engineering and synthetic biology. The causality for performing kinetic analysis is to quantitatively compare the enzyme's affinity (Km) for different substrates and its catalytic turnover rate (kcat).

To determine kinetic parameters, a series of enzyme assays are performed by varying the concentration of one substrate (e.g., quercetin) while keeping the other (e.g., UDP-galactose) at a saturating concentration. The initial reaction velocity is measured at each substrate concentration. The data are then fitted to the Michaelis-Menten equation to determine Vmax and Km.

| Enzyme (Source) | Substrate | Sugar Donor | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| MrUGT78W1 (Morella rubra) | Quercetin | UDP-Gal | 11.02 ± 1.13 | 0.10 ± 0.00 | 9.07 x 103 | [1] |

| MiUFGalT3 (Mangifera indica) | Quercetin | UDP-Gal | 13.9 ± 1.1 | 0.28 ± 0.01 | 2.01 x 104 | [6] |

| HmF3RT (Hypericum monogynum) | Quercetin | UDP-Rha | 5.14 ± 0.12 | 1.14 ± 0.01 | 2.21 x 105 | [8] |

Table 1: Representative kinetic parameters of plant flavonoid glycosyltransferases. Note that HmF3RT acts on the aglycone, but its high efficiency demonstrates the robust catalytic potential of these enzymes.

Conclusion

The biosynthesis of this compound is a highly orchestrated process that builds upon the general flavonoid pathway through the sequential action of specific UDP-glycosyltransferases. A flavonol 3-O-galactosyltransferase first attaches a galactose moiety to the quercetin aglycone, which is then further glycosylated by a rhamnosyltransferase to complete the disaccharide structure. The detailed characterization of these enzymes, using the robust methodologies outlined in this guide, is fundamental for both understanding plant metabolic diversity and for harnessing these biocatalysts in synthetic biology applications. For drug development professionals, a deep knowledge of this pathway is essential for producing specific flavonoid glycosides with potentially enhanced therapeutic properties.

References

-

Agilent Technologies. (2013). UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. Agilent Technologies Application Note. [Link]

-

Ren, C., Xie, L., Li, X., et al. (2022). Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra. Horticulture Research, 9, uhac138. [Link]

-

Lou, Q., Yuan, H., et al. (2022). Characterization of Two Key Flavonoid 3-O-Glycosyltransferases Involved in the Formation of Flower Color in Rhododendron Delavayi. Frontiers in Plant Science, 13, 891392. [Link]

-

Assay Genie. (n.d.). UGT Activity Assay / Ligand Screening Kit (Fluorometric). Assay Genie Product Manual. [Link]

-

Jones, D. R., & Lickliter, J. D. (2018). Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells. In Methods in Molecular Biology (Vol. 1799, pp. 137-145). [Link]

-

Pascale, R., Acquavia, M. A., Cataldi, T. R. I., et al. (2020). Profiling of quercetin glycosides and acyl glycosides in sun-dried peperoni di Senise peppers (Capsicum annuum L.) by a combination of LC-ESI(-)-MS/MS and polarity prediction in reversed-phase separations. Analytical and Bioanalytical Chemistry, 412(12), 3005–3015. [Link]

-

Sui, X., Gao, X., et al. (2016). Biochemical and Molecular Characterization of a Flavonoid 3-O-glycosyltransferase Responsible for Anthocyanins and Flavonols Biosynthesis in Freesia hybrida. Frontiers in Plant Science, 7, 410. [Link]

-

Cartwright, A. M., Lim, E. K., et al. (2008). A kinetic analysis of regiospecific glucosylation by two glycosyltransferases of Arabidopsis thaliana. Journal of Biological Chemistry, 283(23), 15724-15731. [Link]

-

Parkinson, A., et al. (2013). Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. Drug Metabolism and Disposition, 41(5), 1058-1068. [Link]

-

Urbanowicz, B. R., et al. (2020). Heterologous expression of plant glycosyltransferases for biochemistry and structural biology. Methods in Cell Biology, 160, 203-228. [Link]

-

Koyama, K., et al. (2020). Characterization of the Recombinant UDP:flavonoid 3-O-galactosyltransferase from Mangifera indica 'Irwin' (MiUFGalT3) involved in Anthocyanin Biosynthesis. The Horticulture Journal, 89(4), 421-428. [Link]

-

Miller, K. D., et al. (1999). Purification, Cloning, and Heterologous Expression of a Catalytically Efficient Flavonol 3-O-Galactosyltransferase Expressed in the Male Gametophyte of Petunia hybrida. Journal of Biological Chemistry, 274(48), 34011-34019. [Link]

-

Ren, C., Xie, L., Li, X., et al. (2022). Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra. Horticulture Research, 9, uhac138. [Link]

-

Liu, B., et al. (2023). Functional characterization of a Flavonol 3-O-rhamnosyltransferase and two UDP-rhamnose synthases from Hypericum monogynum. Plant Physiology and Biochemistry, 197, 107643. [Link]

-

Urbanowicz, B. R., et al. (2020). Heterologous expression of plant glycosyltransferases for biochemistry and structural biology. Methods in Cell Biology, 160, 203-228. [Link]

-

Norliza, A., et al. (2018). Liquid chromatography tandem mass spectrometry for the detection and validation of quercetin-3-O-rutinoside and myricetin from fractionated Labisia pumila var. Alata. Malaysian Journal of Analytical Sciences, 22(5), 817-827. [Link]

-

Sui, X., Gao, X., et al. (2016). Biochemical and Molecular Characterization of a Flavonoid 3-O-glycosyltransferase Responsible for Anthocyanins and Flavonols Biosynthesis in Freesia hybrida. Frontiers in Plant Science, 7, 410. [Link]

-

Rocchetti, G., et al. (2022). A New HPLC-MS/MS Method for the Simultaneous Determination of Quercetin and Its Derivatives in Green Coffee Beans. Molecules, 27(19), 6539. [Link]

-

Ren, C., Xie, L., Li, X., et al. (2022). Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra. Horticulture Research, 9, uhac138. [Link]

-

Wang, J., et al. (2022). Flavonoid UDP-glycosyltransferase in plants: functional identification, substrate recognition mechanism, and biotechnology application. Phytochemistry Reviews. [Link]

-

Evotec. (n.d.). UGT Inhibition. Evotec Services. [Link]

-

Zhang, Q., et al. (2015). A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. Molecules, 20(1), 1573-1584. [Link]

-

Poppenberger, B., et al. (2003). Heterologous Expression of Arabidopsis UDP-Glucosyltransferases in Saccharomyces cerevisiae for Production of Zearalenone-4-O-Glucoside. Applied and Environmental Microbiology, 69(7), 3959-3964. [Link]

-

Ren, C., Xie, L., Li, X., et al. (2022). Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra. Horticulture Research, 9, uhac138. [Link]

-

Vang, T., et al. (2024). Plant-Derived UDP-Glycosyltransferases for Glycosylation-Mediated Detoxification of Deoxynivalenol: Enzyme Discovery, Characterization, and In Vivo Resistance Assessment. Toxins, 16(4), 153. [Link]

-

Li, P., et al. (2018). Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis). Frontiers in Plant Science, 9, 103. [Link]

-

Chen, Y., et al. (2023). Identification and Functional Verification of the Glycosyltransferase Gene Family Involved in Flavonoid Synthesis in Rubus chingii Hu. International Journal of Molecular Sciences, 24(7), 6778. [Link]

-

Liu, B., et al. (2023). Functional characterization of a Flavonol 3-O-rhamnosyltransferase and two UDP-rhamnose synthases from Hypericum monogynum. Plant Physiology and Biochemistry, 197, 107643. [Link]

-

Madsen, S. L., et al. (2023). The function of UDP-glycosyltransferases in plants and their possible use in crop protection. Biotechnology Advances, 67, 108182. [Link]

-

Pasini, I., et al. (2024). Chemical synthesis of natural and azido-modified UDP-rhamnose and -arabinofuranose for glycan array-based characterization of plant glycosyltransferases. Chemical Communications. [Link]

-

Wikipedia. (n.d.). Flavonoid biosynthesis. [Link]

-

Kim, B. G., et al. (2013). Engineering flavonoid glycosyltransferases for enhanced catalytic efficiency and extended sugar-donor selectivity. Planta, 238(4), 683-693. [Link]

-

Li, Y., et al. (2024). Multi-Omics Analysis Provides Insights into Developmental Tepal Coloration in Gloriosa superba 'Passion Flame'. International Journal of Molecular Sciences, 25(3), 1801. [Link]

-

Miyahara, A., et al. (2022). A fast and simple LC-MS-based characterization of the flavonoid biosynthesis pathway in Arabidopsis thaliana. BMC Plant Biology, 22(1), 1-19. [Link]

-

Wang, Y., et al. (2022). Identification and functional characterization of a new flavonoid glycosyltransferase from Rheum palmatum. Frontiers in Plant Science, 13, 968031. [Link]

-

Grokipedia. (n.d.). Flavonoid biosynthesis. [Link]

-

Ning, Z., et al. (2022). A Novel 3-O-rhamnoside: 2″-O-xylosyltransferase Responsible for Terminal Modification of Prenylflavonol Glycosides in Epimedium pubescens Maxim. International Journal of Molecular Sciences, 23(24), 16053. [Link]

-

Salehi, B., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Plants, 12(15), 2793. [Link]

-

Pasini, I., et al. (2024). Chemical synthesis of natural and azido-modified UDP-rhamnose and -arabinofuranose for glycan array-based characterization of plant glycosyltransferases. Chemical Communications. [Link]

-

Kim, B. G., et al. (2007). Regioselective synthesis of flavonoid bisglycosides using Escherichia coli harboring two glycosyltransferases. FEBS Letters, 581(28), 5411-5416. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44259112, this compound-7-glucoside. [Link]

-

Gerstorfer, M., et al. (2019). Natural Product Glycosylation: Biocatalytic Synthesis of Quercetin-3,4′-O-diglucoside. Catalysts, 9(8), 665. [Link]

Sources

- 1. Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Purification, Cloning, and Heterologous Expression of a Catalytically Efficient Flavonol 3-O-Galactosyltransferase Expressed in the Male Gametophyte of Petunia hybrida * | Semantic Scholar [semanticscholar.org]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional characterization of a Flavonol 3-O-rhamnosyltransferase and two UDP-rhamnose synthases from Hypericum monogynum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel 3-O-rhamnoside: 2″-O-xylosyltransferase Responsible for Terminal Modification of Prenylflavonol Glycosides in Epimedium pubescens Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 14. agilent.com [agilent.com]

- 15. Profiling of quercetin glycosides and acyl glycosides in sun-dried peperoni di Senise peppers (Capsicum annuum L.) by a combination of LC-ESI(-)-MS/MS and polarity prediction in reversed-phase separations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A New HPLC-MS/MS Method for the Simultaneous Determination of Quercetin and Its Derivatives in Green Coffee Beans [mdpi.com]

- 17. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Quercetin 3-robinobioside: Physicochemical Properties, Spectroscopic Characterization, and Bioactivity Assessment

Introduction

Quercetin 3-robinobioside is a naturally occurring flavonoid glycoside, a class of compounds renowned for their significant antioxidant properties and potential therapeutic applications. As a derivative of quercetin, one of the most abundant dietary flavonoids, this compound is distinguished by the disaccharide robinobiose attached at the 3-position of the quercetin backbone. This structural modification influences its bioavailability, solubility, and specific biological activities, making it a compound of considerable interest for researchers in phytochemistry, pharmacology, and drug development. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its characterization, and insights into its antioxidant potential.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and practical guidance for the study of this promising natural product. The information presented herein is synthesized from established scientific literature and databases to ensure technical accuracy and reliability.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, formulation, and mechanism of action. This compound is typically a solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C27H30O16 | [1][2] |

| Molecular Weight | 610.52 g/mol | [1][2] |

| Exact Mass | 610.153381 Da | [3] |

| Appearance | Solid | [1] |

| Melting Point | 193-200 °C | [1][3] |

| Density | 1.8 ± 0.1 g/cm³ | [1][3] |

| Boiling Point | 983.1 ± 65.0 °C at 760 mmHg | [1][3] |

| Flash Point | 325.4 ± 27.8 °C | [1][3] |

| LogP | 1.76 | [1][3] |

| Hydrogen Bond Donor Count | 10 | [4] |

| Hydrogen Bond Acceptor Count | 16 | [4] |

| Rotatable Bond Count | 6 | [4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[5] May also dissolve in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[6] | [5][6] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's architecture.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is typically observed at m/z 609.[6] Further fragmentation (MS/MS) can yield a significant ion at approximately m/z 301, corresponding to the loss of the robinobiose moiety and the formation of the quercetin aglycone anion.[7] This characteristic loss is a key diagnostic feature for identifying quercetin glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (Proton NMR): The ¹H-NMR spectrum will exhibit characteristic signals for the aromatic protons of the quercetin backbone. The protons on the A-ring (H-6 and H-8) typically appear as doublets around δ 6.2-6.4 ppm, while the protons on the B-ring (H-2', H-5', and H-6') will be observed in the range of δ 6.8-7.7 ppm.[5] The anomeric protons of the sugar moieties are key diagnostic signals, usually found between δ 4.5 and 5.5 ppm. The remaining sugar protons will create a complex series of multiplets in the δ 3.0-4.0 ppm region. The methyl group of the rhamnose unit in the robinobiose will appear as a doublet around δ 1.1-1.3 ppm.

-

¹³C-NMR (Carbon NMR): The ¹³C-NMR spectrum will show signals corresponding to the 15 carbons of the quercetin aglycone and the 12 carbons of the robinobiose sugar. The carbonyl carbon (C-4) of the flavonoid skeleton is typically found downfield around δ 177 ppm.[5] The aromatic carbons will resonate in the region of δ 90-165 ppm. The anomeric carbons of the sugars are characteristically found around δ 100-105 ppm, and the other sugar carbons will appear in the δ 60-85 ppm range. The methyl carbon of the rhamnose unit will be observed upfield at approximately δ 18 ppm.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, referred to as Band I (300-400 nm) and Band II (240-280 nm). Band I is associated with the B-ring cinnamoyl system, while Band II corresponds to the A-ring benzoyl system. For quercetin and its glycosides in methanol, Band I is typically observed around 350-375 nm, and Band II is seen around 255-270 nm.[8][9] Glycosylation at the 3-position generally causes a slight hypsochromic (blue) shift in Band I compared to the aglycone.

Chemical Properties and Reactivity

Antioxidant Activity

A hallmark of quercetin and its glycosides is their potent antioxidant activity. This is primarily attributed to the presence of multiple hydroxyl groups, particularly the catechol moiety (3',4'-dihydroxy) on the B-ring and the 3-hydroxyl group on the C-ring, which can effectively donate hydrogen atoms to neutralize free radicals. The antioxidant capacity of this compound can be quantitatively assessed using various in vitro assays.

This protocol provides a standardized method for evaluating the free radical scavenging activity of this compound. The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration is proportional to the antioxidant capacity of the sample.

Materials and Reagents:

-

This compound (test sample)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Trolox or Ascorbic Acid (positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

-

Multichannel pipette

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

-

Preparation of Sample and Control Solutions:

-

Prepare a stock solution of this compound in methanol.

-

Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.

-

Prepare a similar concentration range for the positive control (Trolox or Ascorbic Acid).

-

-

Assay Protocol:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of the test sample, positive control, or methanol (as a blank) to the wells.

-

Mix the contents of the wells gently.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] * 100

Where:

-

A_control is the absorbance of the DPPH solution with methanol (blank).

-

A_sample is the absorbance of the DPPH solution with the test sample or positive control.

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the sample concentration. A lower IC50 value indicates a higher antioxidant activity.

Stability

The stability of flavonoid glycosides is a critical factor for their application in pharmaceuticals and nutraceuticals. The stability of quercetin and its derivatives is influenced by factors such as pH, temperature, and light. Generally, quercetin is more stable in acidic conditions and tends to degrade in neutral to alkaline solutions, especially when exposed to heat and light. The glycosidic linkage in this compound can offer some protection to the aglycone from degradation compared to quercetin itself. However, prolonged exposure to harsh conditions can lead to hydrolysis of the glycosidic bond and subsequent degradation of the quercetin aglycone.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Characterization

Caption: Experimental workflow for this compound.

Conclusion

This compound is a flavonoid glycoside with a well-defined physicochemical profile and significant antioxidant potential. This guide has provided a detailed overview of its key properties and the experimental methodologies required for its characterization. A thorough understanding of its physical, chemical, and biological characteristics is essential for unlocking its full potential in the development of new therapeutic agents and functional foods. The protocols and data presented herein serve as a valuable resource for researchers and scientists dedicated to the exploration of natural products for human health.

References

-

Chemsrc. Quercetin 3-O-robinobioside | CAS#:52525-35-6. [Link]

-

Global Substance Registration System. QUERCETIN 3-O-ROBINOBIOSIDE. [Link]

-

NMPPDB. Quercetin robinobioside. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. 1 H (600 MHz, CD 3 OD) and 13 C NMR (150 MHz, CD 3 OD) data of quercetin-3-O -β -D-glucopyranoside (5a) and quercetin-3-O -β -D-galactopyranoside (5b). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0005794). [Link]

-

Journal of Chemical Health Risks. Development and Validation of UV Visible Spectrophotometric Method for Estimation of Quercetin. [Link]

-

ResearchGate. 13C and 1H NMR spectra (A,B), respectively) of quercetin. The proposed structure is shown in (C). [Link]

-

PubMed. The UV-vis absorption spectrum of the flavonol quercetin in methanolic solution: A theoretical investigation. [Link]

-

UFPA. The UV-vis absorption spectrum of the flavonol quercetin in methanolic solution: A theoretical investigation. [Link]

-

ResearchGate. The UV-VIS absorption spectra of standard quercetin peak correspondence with isolated sample. [Link]

-

ResearchGate. The UV-vis absorption spectrum of the flavonol quercetin in methanolic solution: A theoretical investigation. [Link]

-

Agilent. UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. [Link]

Sources

- 1. plantaedb.com [plantaedb.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound-7-glucoside | C33H40O21 | CID 44259112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nmppdb.com.ng [nmppdb.com.ng]

- 5. rsc.org [rsc.org]

- 6. This compound | C27H30O16 | CID 10371536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jchr.org [jchr.org]

- 9. The UV-vis absorption spectrum of the flavonol quercetin in methanolic solution: A theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Elucidation of Quercetin 3-robinobioside

Prepared by: Gemini, Senior Application Scientist

Introduction

Quercetin 3-robinobioside is a naturally occurring flavonol glycoside, a class of compounds renowned for their significant antioxidant properties and potential therapeutic applications. Structurally, it consists of the well-known flavonoid aglycone, quercetin, linked to a disaccharide moiety, robinobiose (specifically α-L-Rhamnopyranosyl-(1→6)-β-D-galactopyranoside), at the C-3 position. The precise characterization of its molecular structure is a prerequisite for any investigation into its biological activity, mechanism of action, and potential for drug development.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the spectroscopic techniques integral to the structural elucidation of this compound. We will delve into the practical application and interpretation of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, moving beyond a simple recitation of data to explain the causal logic behind the analytical workflow. The methodologies described herein are designed to form a self-validating system for the unambiguous identification of this complex natural product.

The Analytical Workflow: From Isolation to Identification

The journey from a crude plant extract to a fully characterized molecule follows a systematic and logical progression. The primary goal is to isolate the target compound in high purity and then employ a combination of spectroscopic techniques to piece together its molecular puzzle. Each step validates the next, ensuring confidence in the final structural assignment.

Caption: General workflow for natural product isolation and characterization.

Part 1: Mass Spectrometry (MS) – Unveiling the Molecular Blueprint

Mass spectrometry is the first line of spectroscopic inquiry, providing three critical pieces of information: the molecular weight of the intact molecule, its elemental composition (via high-resolution MS), and its fragmentation pattern (via tandem MS/MS), which offers clues about its substructures.

Expertise & Rationale

For a polar, non-volatile molecule like a flavonoid glycoside, Electrospray Ionization (ESI) is the method of choice. It is a 'soft' ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion. We typically operate in negative ion mode ([M-H]⁻) as the phenolic hydroxyl groups on the flavonoid skeleton are readily deprotonated, leading to high sensitivity and a strong signal for the pseudomolecular ion.

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are essential.[1] They provide mass accuracy in the low ppm range, enabling the confident determination of the elemental formula (C₂₇H₃₀O₁₆) from the exact mass of the [M-H]⁻ ion, thereby distinguishing it from other potential isomers.[2]

Data Presentation: MS and MS/MS Fragmentation

The structural identity is further probed using tandem mass spectrometry (MS/MS). The [M-H]⁻ ion is isolated and subjected to collision-induced dissociation (CID), causing it to fragment at its weakest bonds. For a glycoside, this is invariably the glycosidic linkage.

| Parameter | Value | Source |

| Molecular Formula | C₂₇H₃₀O₁₆ | PubChem[2] |

| Molecular Weight | 610.52 g/mol | PubChem[2] |

| Ionization Mode | ESI Negative | N/A |

| Pseudomolecular Ion | [M-H]⁻ at m/z 609.146 | PubChem[2] |

| Key MS/MS Fragment | [Aglycone-H]⁻ at m/z 301.035 | PubChem[2] |

| Fragment Identity | Quercetin Aglycone | N/A |

The most diagnostic fragmentation event is the loss of the entire robinobioside moiety (mass = 308 Da), resulting in the appearance of the quercetin aglycone fragment at m/z 301.[2] This single fragmentation confirms the identity of both the aglycone and the combined mass of the sugar chain.

Caption: Key MS/MS fragmentation of this compound.

Part 2: Nuclear Magnetic Resonance (NMR) – Assembling the Structure

While MS provides the blueprint, NMR spectroscopy provides the detailed assembly instructions. Through a suite of 1D and 2D experiments, we can determine the precise location of every proton and carbon atom and, crucially, how they are connected.

Expertise & Rationale

The choice of solvent is critical for NMR. Flavonoid glycosides have poor solubility in chloroform-d (CDCl₃).[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) are excellent choices that fully solubilize the compound and allow for the observation of exchangeable hydroxyl protons (in DMSO-d₆).[3][4]

The structural elucidation relies on a combination of experiments:

-

¹H NMR: Identifies all hydrogen atoms and their local electronic environment and spin-spin couplings.

-

¹³C NMR: Identifies all carbon atoms.

-

HSQC: Correlates each proton to its directly attached carbon.

-

HMBC: Detects long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting the different structural fragments—the aglycone and the two sugar units.

-

COSY: Shows proton-proton coupling correlations within a single spin system.

¹H and ¹³C NMR Data Interpretation

The NMR spectra can be dissected into signals arising from the quercetin aglycone and the two sugar units.

Aglycone Signals:

-

A-Ring: Two meta-coupled doublets (J ≈ 2.0 Hz) around δH 6.2-6.4 ppm for H-6 and H-8.[5]

-

B-Ring: An ABX spin system characteristic of the 3',4'-dihydroxy substitution pattern, with signals for H-2', H-5', and H-6'.[5]

-

C-Ring: The absence of a signal for H-3 confirms substitution at this position.

Sugar Signals:

-

Anomeric Protons: Two distinct doublets, one for the galactose (δH ~5.3-5.5 ppm) and one for the rhamnose (δH ~4.4-4.5 ppm).

-

Rhamnose Methyl Group: A characteristic doublet around δH 0.8-1.2 ppm, a hallmark of a 6-deoxyhexose sugar like rhamnose.[5]

Table of Representative NMR Assignments (in DMSO-d₆) (Note: Complete, published data for this specific compound is sparse. The following table is a representative compilation based on spectral data of the quercetin aglycone and closely related glycosides like Rutin).

| Position | ¹³C (δc) | ¹H (δн, mult., J in Hz) | Key HMBC Correlations |

| Quercetin Aglycone | |||

| 2 | 156.5 | - | H-2', H-6' |

| 3 | 133.5 | - | H-1'' (Gal) |

| 4 | 177.4 | - | H-5 |

| 5 | 161.2 | - | H-6 |

| 6 | 98.7 | 6.20 (d, 2.0) | H-8, H-5 |

| 7 | 164.2 | - | H-6, H-8 |

| 8 | 93.6 | 6.40 (d, 2.0) | H-6 |

| 9 | 156.7 | - | H-8 |

| 10 | 104.0 | - | H-6, H-8, H-5 |

| 1' | 121.2 | - | H-2', H-6' |

| 2' | 115.2 | 7.55 (d, 2.2) | H-6' |

| 3' | 144.8 | - | H-2', H-5' |

| 4' | 148.5 | - | H-2', H-5', H-6' |

| 5' | 116.1 | 6.85 (d, 8.5) | H-6' |

| 6' | 121.7 | 7.57 (dd, 8.5, 2.2) | H-2', H-5' |

| Galactose (Inner Sugar) | |||

| 1'' | 101.3 | 5.45 (d, 7.5) | C-3 (Quercetin) |

| 2'' | 74.1 | 3.20-3.60 (m) | - |

| 3'' | 76.5 | 3.20-3.60 (m) | - |

| 4'' | 69.9 | 3.20-3.60 (m) | - |

| 5'' | 75.9 | 3.20-3.60 (m) | - |

| 6'' | 66.9 | 3.70 (m), 4.15 (m) | H-1''' (Rha) |

| Rhamnose (Terminal Sugar) | |||

| 1''' | 100.8 | 4.51 (d, 1.5) | C-6'' (Gal) |

| 2''' | 70.4 | 3.20-3.60 (m) | - |

| 3''' | 70.6 | 3.20-3.60 (m) | - |

| 4''' | 72.0 | 3.20-3.60 (m) | - |

| 5''' | 68.3 | 3.20-3.60 (m) | - |

| 6''' | 17.8 | 1.10 (d, 6.2) | C-5''' |

2D NMR: Confirming the Connectivity

The final, unambiguous proof of structure comes from the HMBC spectrum. This experiment reveals correlations between protons and carbons that are separated by 2 or 3 bonds, allowing us to link the individual spin systems (the aglycone and the two sugars) together.

The Three Critical HMBC Correlations:

-

Aglycone to Inner Sugar: A correlation from the anomeric proton of the galactose (H-1'') to the C-3 carbon of the quercetin aglycone confirms the site of glycosylation.

-

Inner Sugar to Terminal Sugar: A correlation from the anomeric proton of the rhamnose (H-1''') to the C-6 carbon of the galactose (C-6'') establishes the (1→6) linkage between the two sugars.

-

Intra-Aglycone/Sugar: Numerous other correlations confirm the assignments within each substructure (e.g., H-6' to C-2' and C-4' in the B-ring).

Caption: Key HMBC correlations confirming the structure of this compound.

Part 3: Experimental Protocols

Trustworthiness in scientific data is built upon methodological transparency. The following protocols provide a framework for the isolation and analysis of this compound.

Protocol 1: Isolation and Purification

This protocol describes a general method for isolating flavonoid glycosides from plant material.[6][7][8]

-

Extraction: Air-dried and powdered plant material (e.g., 500 g) is exhaustively extracted with 80% methanol at room temperature (3 x 5 L, 24h each). The extracts are combined and concentrated under reduced pressure.

-

Solvent Partitioning: The aqueous methanol concentrate is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove lipids and less polar compounds. The target glycosides typically remain in the aqueous or ethyl acetate fractions.

-

Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography over silica gel or a polymeric adsorbent resin (e.g., Diaion HP-20).

-

Elution Gradient: The column is eluted with a step-gradient of increasing methanol in water (for reverse phase) or ethyl acetate in hexane (for normal phase). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Final Purification: Fractions containing the target compound are pooled and further purified using preparative High-Performance Liquid Chromatography (Prep-HPLC) to yield the pure isolate (>95% purity).

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical conditions for analyzing the purified compound.[1][9]

-

Sample Preparation: Prepare a 10 µg/mL solution of the purified compound in methanol.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry (Q-TOF):

-

Ionization Mode: ESI Negative.

-

Capillary Voltage: -3500 V.

-

Gas Temp: 325 °C.

-

Scan Range (MS1): m/z 100-1000.

-

MS/MS: Target the [M-H]⁻ ion (m/z 609.1) for fragmentation with a collision energy of 20-40 eV.

-

Protocol 3: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10 mg of the purified, dried compound in 0.6 mL of DMSO-d₆.

-

Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

1D Experiments:

-

¹H: Acquire with a 45° pulse, 16 scans, 2s relaxation delay.

-

¹³C: Acquire with proton decoupling, 1024 scans, 2s relaxation delay.

-

-

2D Experiments:

-

gCOSY: Acquire with 2 scans per increment, 256 increments in F1.

-

gHSQC: Edited HSQC to distinguish CH/CH₃ from CH₂ signals. Optimize for ¹JCH = 145 Hz.

-

gHMBC: Optimize for long-range coupling of 8 Hz. Acquire with a 4s relaxation delay to allow for magnetization transfer.

-

Conclusion

The structural elucidation of this compound is a quintessential example of modern natural product chemistry, requiring a synergistic application of chromatographic and spectroscopic techniques. High-resolution mass spectrometry definitively establishes the molecular formula and the identities of the aglycone and sugar components through fragmentation analysis. A full suite of 1D and 2D NMR experiments, particularly the HMBC experiment, provides the conclusive evidence required to piece the molecular fragments together, confirming the C-3 glycosylation site and the (1→6) inter-sugar linkage. The robust data and protocols presented in this guide provide a validated framework for the confident identification of this compound, a critical step for its further study and development in pharmaceutical and nutraceutical applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1 H (600 MHz, CD 3 OD) and 13 C NMR (150 MHz, CD 3 OD) data of quercetin-3-O -β -D-glucopyranoside (5a) and quercetin-3-O -β -D-galactopyranoside (5b). [Link]

-

PubChem. Quercetin 3-(2Gal-rhamnosyl-robinobioside). National Center for Biotechnology Information. [Link]

-

Advanced Journal of Chemistry, Section A. Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. [Link]

-

Human Metabolome Database. Quercetin · H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental). [Link]

-

ResearchGate. What is a suitable solvent for NMR analysis of quercetin-3'-O-glucoside?. [Link]

-

PubChem. This compound-7-glucoside. National Center for Biotechnology Information. [Link]

-

ResearchGate. ¹H-NMR spectral information of Quercetin-3-O-robinobioside. [Link]

-

ResearchGate. Mass spectrum of Quercetin-3-O-robinobioside. [Link]

-

PubMed. Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography. [Link]

-

ResearchGate. Quercetin-3-0-rhamnoside. [Link]

-

ResearchGate. 1 H-NMR data and HMBC results of compounds 3, 2A and 2B a. [Link]

-

ResearchGate. and spectrometric data of quercetin and its derivatives identified compounds in ethanolic extracts of Phyllanthus species. [Link]

-

SpectraBase. RUTINE;QUERCETIN-3-O-RUTINOSIDE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Agilent. UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. [Link]

-

ACS Publications. UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel. [Link]

-

ResearchGate. Structure of quercetin-3-O-d-galactopyranoside. [Link]

-

ResearchGate. (PDF) Isolation and Structural Characterization of Quercetin 3-O-Rhamnoside and Essential oil Estimation from Leaves of Iraqi Cupressus sempervirens L. [Link]

-

ResearchGate. NMR spectrum of isolated quercetin-3-O-β-D-glucoside. [Link]

-

ResearchGate. (PDF) Liquid chromatography tandem mass spectrometry for the detection and validation of quercetin-3-O-rutinoside and myricetin from fractionated Labisia pumila var. Alata. [Link]

-

ResearchGate. Isolation of quercetin-3-O-β-D-glucoside from Azadirachta indica. [Link]

-

PubMed. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity. [Link]

-

ResearchGate. Isolation and phytochemical studies of quercetin and quercetin 3-O-rhamnoside. [Link]

-

SciELO. LC/ESI-MS method applied to characterization of flavonoids glycosides in B. forficata subsp. pruinosa. [Link]

-

Semantic Scholar. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential. [Link]

-

ResearchGate. The chemical structures of quercetin-3-O-rhamnoside (Qn) and... [Link]

-

The Royal Society of Chemistry. Unexpected Enzyme-Catalyzed Regioselective Acylation of Flavonoid Aglycones. [Link]

-

SpectraBase. QUERCETIN-3-O-BETA-GLUCOPYRANOSYL-(1->4)-ALPHA-RHAMNOPYRANOSIDE - Optional[13C NMR] - Chemical Shifts. [Link]

Sources